molecular formula C9H20ClNO B3004632 2-Tert-butyloxan-3-amine;hydrochloride CAS No. 2361634-17-3

2-Tert-butyloxan-3-amine;hydrochloride

Cat. No.: B3004632
CAS No.: 2361634-17-3
M. Wt: 193.72
InChI Key: NZFMYAOGJZIFIW-UHFFFAOYSA-N
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Description

2-Tert-butyloxan-3-amine;hydrochloride is an organic compound that belongs to the class of oxan-3-amines It is characterized by the presence of a tert-butyl group attached to the oxan-3-amine structure, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyloxan-3-amine;hydrochloride typically involves the reaction of tert-butylamine with oxan-3-amine under specific conditions. One common method is the direct amination of isobutylene using zeolite catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyloxan-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Tert-butyloxan-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An isomeric amine of butane with similar structural features.

    Isobutylamine: Another isomeric amine with a different arrangement of the carbon atoms.

    sec-Butylamine: An isomer with a secondary butyl group attached to the amine.

Uniqueness

2-Tert-butyloxan-3-amine;hydrochloride is unique due to the presence of both the tert-butyl group and the oxan-3-amine structure, which imparts specific chemical and biological properties. This combination makes it distinct from other similar compounds and valuable for various applications .

Properties

IUPAC Name

2-tert-butyloxan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-7(10)5-4-6-11-8;/h7-8H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFMYAOGJZIFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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